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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Chlorcyclizine, a first-generation piperazine derivative antihistamine, has been utilized for its

H1 receptor antagonist properties. This document provides a comprehensive overview of the

available toxicological data on chlorcyclizine and its primary metabolite, norchlorcyclizine.

The profile covers acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and

reproductive and developmental toxicity. While significant data exists for its acute and

developmental effects, there is a notable lack of comprehensive long-term toxicity and

carcinogenicity studies in the public domain. All quantitative data are summarized in structured

tables, and detailed experimental methodologies for key studies are provided where available.

Signaling pathways and experimental workflows are illustrated using diagrams to enhance

understanding.

Introduction
Chlorcyclizine is a histamine H1 antagonist that has been used for the symptomatic relief of

allergic conditions.[1][2] It also possesses anticholinergic and antiserotonergic properties.[2]

Understanding its toxicological profile is crucial for risk assessment and guiding further

research and development. This guide synthesizes the available non-clinical safety data on

chlorcyclizine.
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Pharmacokinetics and Metabolism
Chlorcyclizine is readily absorbed after oral administration and undergoes N-demethylation to

its primary active metabolite, norchlorcyclizine.[3] Both chlorcyclizine and norchlorcyclizine
are widely distributed in the body.[2] The metabolism of chlorcyclizine is a key aspect of its

toxicological profile, as norchlorcyclizine has been implicated in some of its toxic effects.

Chlorcyclizine Norchlorcyclizine
(Active Metabolite)

N-demethylation
(Liver) ExcretionSlow urinary excretion

Click to download full resolution via product page

Figure 1: Simplified metabolic pathway of Chlorcyclizine.

Acute Toxicity
The acute toxicity of chlorcyclizine has been evaluated in several species via various routes

of administration. The median lethal dose (LD50) values are summarized in the table below.

Species
Route of
Administration

LD50 (mg/kg) Reference

Mouse Oral 300

Mouse Intraperitoneal 100

Mouse Subcutaneous 200

Rat Intraperitoneal 100

Guinea Pig Intraperitoneal 100

Cat Intraperitoneal 75

Dog Intraperitoneal 125

Table 1: Acute Toxicity of Chlorcyclizine (LD50 values)
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General Acute Oral Toxicity Study Protocol (Rodent)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would

typically involve the following steps. While the specific protocol for the cited chlorcyclizine
study is not available, this represents a likely methodology.

Preparation
Dosing

Observation
Endpoint

Animal Acclimation
(e.g., 5 days)

Fasting
(overnight)

Single Oral Gavage
of Chlorcyclizine

Clinical Signs Monitoring
(several times on Day 1,

then daily)

Body Weight Measurement
(Days 0, 7, 14)

Mortality Check
(daily for 14 days)

Gross Necropsy
(at day 14 or death)

Click to download full resolution via product page

Figure 2: General workflow for an acute oral toxicity study.

Test System: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain).

Housing: Animals are housed in standard laboratory conditions with controlled temperature,

humidity, and light-dark cycle.

Dose Administration: The test substance is administered orally by gavage in a suitable

vehicle.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the study.
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Subchronic and Chronic Toxicity
There is a significant lack of publicly available data on the subchronic and chronic toxicity of

chlorcyclizine. No long-term (e.g., 90-day or 2-year) repeat-dose toxicity studies in rodents or

other species were identified in the comprehensive literature search. Such studies are essential

for determining the No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure and for

identifying target organs of toxicity.

Carcinogenicity
No carcinogenicity bioassays (e.g., 2-year studies in rats and mice) for chlorcyclizine were

found in the public domain. Therefore, the carcinogenic potential of chlorcyclizine has not

been adequately evaluated.

Genotoxicity
A review of the genotoxicity of antihistamines reported that chlorcyclizine gave only negative

responses in genotoxicity assays. However, the primary data and detailed experimental

protocols for these assays are not readily available. The standard battery of genotoxicity tests

typically includes a bacterial reverse mutation assay (Ames test), an in vitro chromosomal

aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

Experimental Protocols (General)
Bacterial Reverse Mutation Assay (Ames Test)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine). The assay evaluates the ability of the test substance to cause reverse mutations,

allowing the bacteria to grow on an amino acid-deficient medium.

Methodology: The test is typically performed with and without a metabolic activation system

(S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its

metabolites. Various concentrations of chlorcyclizine would be incubated with the bacterial

strains, and the number of revertant colonies would be counted.

In Vitro Mammalian Chromosomal Aberration Test
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Principle: This assay assesses the potential of a test substance to induce structural

chromosomal damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO)

cells or human lymphocytes).

Methodology: Cells are exposed to various concentrations of chlorcyclizine, with and

without metabolic activation. After a suitable incubation period, the cells are harvested, and

metaphase chromosomes are examined microscopically for structural aberrations such as

breaks, gaps, and exchanges.

In Vivo Mammalian Erythrocyte Micronucleus Test

Principle: This test evaluates the potential of a test substance to induce chromosomal

damage or damage to the mitotic apparatus in the bone marrow of rodents.

Methodology: Mice or rats are administered chlorcyclizine, typically on one or more

occasions. At appropriate time points after the last dose, bone marrow is extracted, and

immature erythrocytes (polychromatic erythrocytes) are examined for the presence of

micronuclei, which are small, extranuclear bodies containing chromosome fragments or

whole chromosomes that were not incorporated into the main nucleus during cell division.

Reproductive and Developmental Toxicity
Chlorcyclizine has been shown to be a teratogen in rats, with the primary developmental

toxicity manifestation being cleft palate. Studies have indicated that the metabolite,

norchlorcyclizine, is also a potent teratogen and may be the proximate agent responsible for

this effect.

Species Dosing Regimen Effects Observed Reference

Rat
50 mg/kg/day on

gestation days 10-15

High incidence of cleft

palate in offspring

Rat

30, 60, and 90

mg/kg/day orally

during palate

development

Dose-dependent

increase in cleft palate
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Table 2: Reproductive and Developmental Toxicity of Chlorcyclizine

Experimental Protocol: Developmental Toxicity Study in
Rats
The following is a representative protocol based on published studies investigating the

teratogenic effects of chlorcyclizine.

Test System: Pregnant Sprague-Dawley rats.

Dose Administration: Chlorcyclizine is administered orally by gavage at various dose levels

during the critical period of organogenesis, particularly palate development (e.g., gestation

days 10-15).

Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight

changes, and food consumption.

Fetal Evaluation: Near the end of gestation (e.g., day 20 or 21), fetuses are delivered by

caesarean section. The number of live and dead fetuses, resorptions, and fetal body weights

are recorded. Fetuses are examined for external, visceral, and skeletal malformations.

Toxicity of Metabolite: Norchlorcyclizine
Norchlorcyclizine is the primary and active metabolite of chlorcyclizine. It has been shown to

be a potent teratogen, inducing cleft palate in rats.
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Endpoint Result Reference

GHS Classification

Acute toxicity, oral Harmful if swallowed

Skin corrosion/irritation Causes skin irritation

Serious eye damage/irritation Causes serious eye irritation

Reproductive toxicity
Suspected of damaging fertility

or the unborn child

Genotoxicity

Ames test (S. typhimurium) No data available

Table 3: Toxicological Data for Norchlorcyclizine

Conclusion
The available toxicological data on chlorcyclizine indicate a potential for acute toxicity at high

doses and a clear teratogenic effect in rats, leading to cleft palate. Its primary metabolite,

norchlorcyclizine, is also implicated in this developmental toxicity. While a review suggests a

lack of genotoxic potential, the primary data to support this is not readily accessible.

A significant data gap exists concerning the chronic toxicity and carcinogenicity of

chlorcyclizine. The absence of long-term studies in rodents makes it difficult to establish a

comprehensive safety profile for prolonged human exposure. Further research, including a 2-

year carcinogenicity bioassay and a full battery of genotoxicity tests with detailed reporting,

would be necessary to fully characterize the toxicological profile of chlorcyclizine and to

perform a complete risk assessment for human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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